molecular formula C17H27NO3P+ B14172486 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium CAS No. 921615-29-4

5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium

Cat. No.: B14172486
CAS No.: 921615-29-4
M. Wt: 324.4 g/mol
InChI Key: WKCXGFCBQLPFTL-UHFFFAOYSA-N
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Description

5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium is a chemical compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a positively charged nitrogen atom within an indole ring. The presence of the diethoxyphosphoryl group adds to its distinctiveness, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium typically involves the reaction of 1-ethyl-2,3,3-trimethylindolenine with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It finds applications in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets. The diethoxyphosphoryl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Diethoxyphosphoryl-5-methyl-1-pyrroline: Known for its use in spin trapping of radicals.

    2,3,3-Trimethylindolenine: A precursor in the synthesis of various indole derivatives.

    Diethyl phosphite: A reagent used in the synthesis of phosphonates and related compounds.

Uniqueness

5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium stands out due to its unique combination of an indolium core with a diethoxyphosphoryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

921615-29-4

Molecular Formula

C17H27NO3P+

Molecular Weight

324.4 g/mol

IUPAC Name

5-diethoxyphosphoryl-1-ethyl-2,3,3-trimethylindol-1-ium

InChI

InChI=1S/C17H27NO3P/c1-7-18-13(4)17(5,6)15-12-14(10-11-16(15)18)22(19,20-8-2)21-9-3/h10-12H,7-9H2,1-6H3/q+1

InChI Key

WKCXGFCBQLPFTL-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)P(=O)(OCC)OCC)(C)C)C

Origin of Product

United States

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